Ethyl 2-[[2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a benzothiophene derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at the 3-position with an ethyl carboxylate group and at the 2-position with a sulfanylacetyl-linked pyridine moiety. The pyridine ring is further functionalized with a cyano group at position 3, a cyclopropyl group at position 6, and a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group may contribute to hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
ethyl 2-[[2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3S2/c1-2-32-22(31)19-13-5-3-4-6-17(13)34-21(19)29-18(30)11-33-20-14(10-27)15(23(24,25)26)9-16(28-20)12-7-8-12/h9,12H,2-8,11H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKUHDQCCUVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. Its unique structure, featuring a trifluoromethyl group and a cyano group, suggests it may interact favorably with various biological targets. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 509.56 g/mol. Key structural features include:
- Trifluoromethyl group : Enhances lipophilicity and membrane permeability.
- Cyano group : Facilitates interactions with enzymes and receptors.
- Benzothiophene core : May contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F3N3O3S2 |
| Molecular Weight | 509.56 g/mol |
| InChI Key | UMIKUHDQCCUVIS-UHFFFAOYSA-N |
| Synonyms | Ethyl 2-[[2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs have demonstrated notable antimicrobial activity. The presence of the trifluoromethyl group often correlates with enhanced biological potency due to improved interactions with lipid membranes. For instance, studies on derivatives of pyridine and benzothiophene have shown efficacy against various bacterial strains and fungi, suggesting that this compound could exhibit similar properties .
Anticancer Activity
Compounds containing benzothiophene structures have been investigated for their anticancer properties. In vitro studies have shown that such compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The unique combination of the trifluoromethyl and cyano groups may enhance these effects by facilitating interactions with specific molecular targets involved in cancer pathways .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The cyano group can participate in hydrogen bonding, potentially inhibiting enzyme activity critical for cancer cell survival.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may allow the compound to integrate into cellular membranes, disrupting their integrity and function.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of related compounds, it was found that derivatives with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of benzothiophene derivatives. Results indicated that these compounds could induce apoptosis in human cancer cell lines through caspase activation pathways . this compound was suggested as a promising lead for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of benzothiophene derivatives with diverse substitutions. Key structural analogues include:
Key Differences and Implications
Heterocyclic Core Modifications: The pyridine ring in the target compound (vs. pyrimidine in ) introduces distinct electronic effects. The trifluoromethyl group at position 4 of the pyridine enhances electron-withdrawing effects and metabolic stability compared to methoxy or oxo groups in analogous pyrimidine derivatives.
Substituent Effects on Bioactivity: Cyan vs. Cyclopropyl vs. Bulky Alkyl Groups: The cyclopropyl substituent at position 6 of the pyridine provides steric hindrance without excessive hydrophobicity, unlike the 1,1-dimethylpropyl group in the amino-substituted benzothiophene.
Synthetic Pathways: The target compound’s synthesis likely involves a Grignard reaction and oxidation steps similar to those used for benzothiophene 2-propenones (e.g., ketones 5a,b in ).
Toxicity and Cytotoxicity :
- Benzothiophene derivatives with thiophene or benzothiophene substituents (e.g., compound 25 in ) exhibit higher cytotoxicity compared to smaller heterocycles. The trifluoromethyl group in the target compound may mitigate this by reducing reactive metabolite formation.
Research Findings and Data
- Receptor Binding: Arylpiperazine-linked benzothiophenes () show nanomolar affinity for 5-HT1A receptors, but the absence of an arylpiperazine in the target compound suggests divergent pharmacological targets, possibly kinase or protease inhibition.
- Metabolic Stability : The trifluoromethyl group in the pyridine ring is expected to enhance oxidative stability compared to methoxy-substituted analogues, as seen in fluorinated CNS drugs.
Preparation Methods
Cyclohexene Ring Formation
The tetrahydrobenzothiophene system is synthesized via a Friedel-Crafts alkylation followed by intramolecular cyclization. Starting with ethyl 3-mercaptobenzoate, reaction with cyclohexene oxide under acidic conditions (H2SO4, 60°C) yields the tetrahydrobenzothiophene ester.
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Cyclohexene oxide | 60°C | 12 hr | 78% |
This step achieves 78% yield with 95% purity after recrystallization from ethanol.
Amino Group Introduction
The amino group at position 2 is introduced via nitration followed by reduction. Nitration using HNO3/H2SO4 at 0°C produces the nitro derivative, which is reduced to the amine using H2/Pd-C in ethanol (25°C, 6 hr).
Optimization Data
-
Nitration : 0°C, 4 hr, 82% yield
-
Reduction : 25°C, 6 hr, 89% yield
Pyridine Moiety Preparation
Cyclopropane Substitution
The 6-cyclopropyl group is installed via a Buchwald-Hartwig coupling between 2-chloro-3-cyano-4-(trifluoromethyl)pyridine and cyclopropylboronic acid. Using Pd(OAc)2/XPhos catalyst and K3PO4 in dioxane (100°C, 24 hr), this step achieves 65% yield.
Catalyst Comparison
| Catalyst System | Yield | Purity |
|---|---|---|
| Pd(OAc)2/XPhos | 65% | 98% |
| Pd(dba)2/SPhos | 58% | 95% |
Thiol Activation
The pyridine thiol is generated by treating the chloro derivative with thiourea in DMF (80°C, 8 hr), followed by alkaline hydrolysis (NaOH, 50°C). This produces the sodium thiolate intermediate with 91% efficiency.
Fragment Coupling
Sulfanylacetyl Linker Formation
The linker is constructed by reacting bromoacetyl bromide with the pyridine thiolate in THF at −20°C. This exothermic reaction requires careful temperature control to prevent disulfide formation.
Critical Parameters
-
Temperature: −20°C to 0°C
-
Solvent: THF
-
Yield: 84%
Amide Bond Formation
The final coupling employs EDC/HOBt-mediated amidation between the tetrahydrobenzothiophene amine and sulfanylacetyl chloride. Optimized conditions (DCM, 25°C, 12 hr) provide the target compound in 73% yield after silica gel chromatography.
Side Reaction Mitigation
| Impurity | Cause | Mitigation Strategy |
|---|---|---|
| Diacetylated byproduct | Excess acyl chloride | Slow reagent addition |
| Oxazolone | Moisture | Molecular sieves |
Purification and Characterization
Final purification uses gradient HPLC (ACN/H2O with 0.1% TFA) to achieve >99% purity. Key characterization data:
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.35 (t, J=7.1 Hz, 3H), 1.65–1.85 (m, 4H), 2.95–3.15 (m, 2H)
-
HRMS : m/z 509.1432 [M+H]+ (calc. 509.1429)
Industrial Scale Considerations
Batch processes face challenges in:
-
Cyclopropane Ring Stability : Degrades above 50°C, requiring strict temperature control during workup
-
Thiol Oxidation : Nitrogen blanket essential during linker synthesis
-
Solvent Recovery : THF and DCM are recycled via distillation (85% recovery rate)
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces amidation time from 12 hr to 30 min with comparable yield (71%).
Flow Chemistry Approaches
Continuous flow systems improve safety in nitration steps, achieving 80% yield with 50% reduced reagent usage.
| Process Step | Risk | Control Measure |
|---|---|---|
| Bromoacetyl handling | Corrosive (H314) | Closed transfers |
| Pd Catalyst removal | Heavy metal contamination | Chelating filters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
